Avermectin A2b aglycone
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Overview
Description
Avermectin A2b aglycone is a member of oxanes.
Scientific Research Applications
Ecological Impact and Environmental Concerns
Avermectin A2b aglycone, belonging to the class of macrocyclic lactones, has notable applications and implications in ecological systems, particularly concerning its environmental impact. These substances are commonly used in veterinary medicine and agriculture, leading to a focus on their effects on non-target organisms. For instance, avermectins are known for their relative toxicity to dung beetles, an important non-target bio-indicator species in agro-ecosystems. The exposure of dung beetles to avermectins in dung residues can lead to detrimental effects on dung beetle populations over time, impacting dung degradation and burial activities crucial for maintaining pasture health (Jacobs & Scholtz, 2015). Additionally, extensive research has been compiled on the acute and chronic ecotoxicological effects of macrocyclic lactones on a variety of organisms in both terrestrial and aquatic environments. The susceptibility of these organisms to macrocyclic lactones varies with life cycle stage, and impacts can be mitigated by timing the application of these substances to avoid sensitive stages. However, environmental impacts remain a significant concern, particularly with substances like avermectin A2b aglycone (Lumaret et al., 2012).
Biochemical and Molecular Mechanisms
On a molecular level, avermectin A2b aglycone exhibits fascinating biochemical properties. It's been observed to interact with various targets such as ligand-gated ion channel receptors, including glutamate, GABA, and glycine receptors, leading to parasitic paralysis and death. This specific mechanism of action reflects its potency in targeting parasitic infections while demonstrating limited toxicity in mammalian systems due to the differential expression of these ion channel receptors. Furthermore, ivermectin, a derivative of avermectin, is a substrate for P-glycoprotein, which modulates its neurological toxicity in humans. This unique interaction underscores the complex biochemical interplay avermectins engage in within biological systems (Johnson-Arbor, 2022).
Agricultural and Veterinary Applications
The use of avermectin A2b aglycone in agriculture and veterinary practices is noteworthy. Its efficacy as a parasiticide has made it popular among farmers and veterinarians, attributed to its broad spectrum of activity, convenience, and the resultant improved health and performance of livestock following its use. Patterns of avermectin use in grazing animals, especially cattle, are strategic and aim to control specific parasites. This strategic use also takes into account the potential impact of avermectin residues in feces on pasture ecology, suggesting that while avermectins are effective in animal health management, their environmental ramifications are also considered (Forbes, 1993).
properties
Product Name |
Avermectin A2b aglycone |
---|---|
Molecular Formula |
C34H50O9 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,24-trihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O9/c1-18(2)29-22(6)27(35)16-33(43-29)15-25-14-24(42-33)12-11-20(4)28(36)19(3)9-8-10-23-17-40-31-30(39-7)21(5)13-26(32(37)41-25)34(23,31)38/h8-11,13,18-19,22,24-31,35-36,38H,12,14-17H2,1-7H3/b9-8+,20-11+,23-10+/t19-,22-,24+,25-,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |
InChI Key |
COVVXXPWZYVADP-JVRRXQMPSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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